2-Fluoro-6-iodoaniline
Overview
Description
2-Fluoro-6-iodoaniline is a compound that is part of a broader class of fluoroanilines, which are aromatic compounds containing a fluoro group attached to an aniline moiety. These compounds are of significant interest due to their utility in various chemical syntheses and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluoroaniline derivatives can be achieved through different methods. For instance, the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline can lead to the formation of 2-fluoroalkylated indoles, indicating that 2-fluoro-6-iodoaniline could potentially be used as a precursor in such reactions . Additionally, the Schiemann reaction has been employed to synthesize related compounds such as 2-fluoro-4-iodo-anisole, which suggests that similar methodologies might be applicable for synthesizing 2-fluoro-6-iodoaniline .
Molecular Structure Analysis
The molecular structure of fluoroaniline derivatives can be complex, with the potential for various conformations. For example, studies on 2-fluoroanisole have revealed the existence of planar and nonplanar conformations, which could also be relevant for understanding the structural properties of 2-fluoro-6-iodoaniline . Moreover, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, providing insights into the types of interactions and bonds that might be present in 2-fluoro-6-iodoaniline .
Chemical Reactions Analysis
Fluoroaniline derivatives participate in various chemical reactions. For example, they can be used in the synthesis of polyanilines through acid-assisted persulfate initiated polymerization . Additionally, fluoro-substituted anilines have been used as nucleobase-specific hybridization probes in the study of mercury-mediated base pairs, which could suggest potential applications for 2-fluoro-6-iodoaniline in biochemistry or medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroaniline derivatives are influenced by the presence of the fluoro and iodo substituents. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid demonstrates the potential for high purity and yield in the synthesis of such compounds, which is indicative of the robustness of the synthetic methods that could be applied to 2-fluoro-6-iodoaniline . The solubility, thermal stability, and spectroscopic properties of these compounds are also of interest, as seen in the characterization of polyfluoroanilines .
Scientific Research Applications
Synthesis of Antitumor Compounds
2-Fluoro-6-iodoaniline is used in synthesizing antitumor compounds. For example, it can undergo Sonogashira couplings, leading to compounds that show selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin (McCarroll et al., 2007).
Fluorinated Nucleotide Derivatives
This chemical plays a role in the synthesis of fluorinated nucleotides, which are of significant interest due to their antiviral and anticancer activities. 2'-Deoxy-2'-fluoro-6-iodo-UMP, synthesized from 2-fluoro-6-iodoaniline, has been evaluated as an inhibitor of orotidine 5'-monophosphate decarboxylase, a key enzyme in the pyrimidine nucleotide biosynthesis pathway (Lewis et al., 2011).
Facile Regiocontrol in Palladium-Catalyzed Annulations
2-Fluoro-6-iodoaniline is utilized in palladium-catalyzed annulations to synthesize indole derivatives. This method allows for the efficient and selective synthesis of fluoroalkylated indoles, which are important in pharmaceutical chemistry (Konno et al., 2004).
Preparation of Radiopharmaceuticals
It is also used in the preparation of radiopharmaceuticals like 6-18F-fluoro-l-dopa, which is significant in evaluating presynaptic dopaminergic function using positron emission tomography (PET) (Libert et al., 2013).
Synthesis of Halogenated Nucleosides
2-Fluoro-6-iodoaniline is important in the synthesis of halogenated nucleosides, which have shown activity against human immunodeficiency virus (HIV) in vitro. These nucleosides represent a class of compounds with potential therapeutic applications (Shirasaka et al., 1990).
Safety and Hazards
2-Fluoro-6-iodoaniline has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Fluoro-6-iodoaniline is an organic compound . .
Mode of Action
It is known that the compound can be used as an intermediate in organic synthesis, commonly used in the synthesis of drugs, dyes, and other chemical products
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various chemical products , which suggests that it may be involved in a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
As an intermediate in organic synthesis, the compound likely contributes to the formation of various end products, but the specific effects would depend on the context of its use .
properties
IUPAC Name |
2-fluoro-6-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZSTHDPDAMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382468 | |
Record name | 2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodoaniline | |
CAS RN |
886762-73-8 | |
Record name | 2-Fluoro-6-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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